Stereochemical Configuration: (2S,5S)-cis vs. (2S,5R)-trans Impact on Avibactam Intermediate Synthesis Yield
In the published synthetic route to the avibactam key intermediate ethyl (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate, the chiral pool starting material must possess the (2S,5S) cis configuration. The trans isomer (2S,5R) cannot serve as a direct precursor because the Mitsunobu inversion at C5 converts the hydroxyl to the benzyloxyamino group with retention of the required (5R) stereochemistry only when starting from the (5S)-hydroxy or (5S)-amino precursor [1]. The lipase-catalyzed resolution step achieves >99% enantiomeric excess for the (2S,5S)-ester, demonstrating that the cis-configuration is not merely preferred but mechanistically required for downstream stereochemical integrity [1].
| Evidence Dimension | Stereochemical requirement for avibactam intermediate synthesis |
|---|---|
| Target Compound Data | (2S,5S) cis configuration; >99% ee achievable via lipase resolution |
| Comparator Or Baseline | (2S,5R) trans isomer; incorrect stereochemistry for Mitsunobu inversion step |
| Quantified Difference | trans isomer yields wrong (5S) product; cis isomer required for correct (5R) product; ee difference >99% vs. 0% for desired enantiomer |
| Conditions | Lipase-catalyzed resolution of racemic ethyl 5-hydroxypiperidine-2-carboxylate; Mitsunobu reaction with N-hydroxyphthalimide; hydrogenolytic deprotection |
Why This Matters
Procurement of the incorrect trans isomer leads to complete synthetic failure in avibactam-related programs; only the (2S,5S) cis compound provides the correct stereochemical trajectory.
- [1] Yamashita, T.; et al. Use of Lipase Catalytic Resolution in the Preparation of Ethyl (2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxylate, a Key Intermediate of the β-Lactamase Inhibitor Avibactam. Tetrahedron Lett. 2018, 59, 4272–4275. View Source
